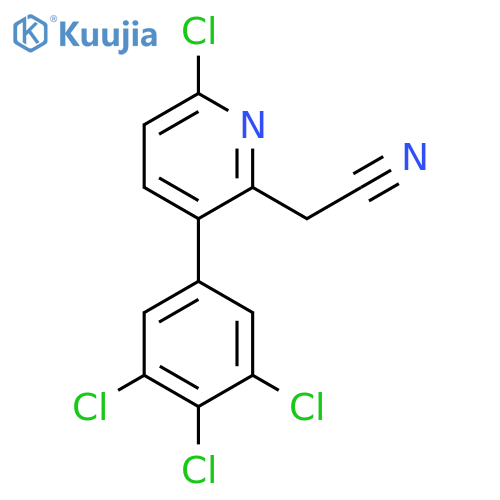Cas no 1361520-29-7 (6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile)

1361520-29-7 structure
商品名:6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile
CAS番号:1361520-29-7
MF:C13H6Cl4N2
メガワット:332.012138843536
CID:4970276
6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile
-
- インチ: 1S/C13H6Cl4N2/c14-9-5-7(6-10(15)13(9)17)8-1-2-12(16)19-11(8)3-4-18/h1-2,5-6H,3H2
- InChIKey: FOGQOGOXZPLGAN-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1=CC=C(N=C1CC#N)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 344
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 36.7
6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013026041-1g |
6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361520-29-7 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
| Alichem | A013026041-500mg |
6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361520-29-7 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
| Alichem | A013026041-250mg |
6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361520-29-7 | 97% | 250mg |
504.00 USD | 2021-06-22 |
6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 関連文献
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
1361520-29-7 (6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile) 関連製品
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 503537-97-1(4-bromooct-1-ene)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
